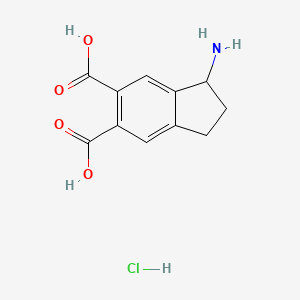

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride

Description

1-Amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride is a bicyclic compound featuring an amino group, two carboxylic acid substituents at positions 5 and 6, and a hydrochloride salt. The compound’s backbone consists of a dihydroindene scaffold, which is shared among several pharmacologically active molecules targeting neurological receptors, such as metabotropic glutamate receptors (mGluRs) .

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4.ClH/c12-9-2-1-5-3-7(10(13)14)8(11(15)16)4-6(5)9;/h3-4,9H,1-2,12H2,(H,13,14)(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQIDRVJUBKWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride typically involves multiple stepsFor example, the Fischer indole synthesis can be employed to construct the indene ring system . The amino group can be introduced through reductive amination, while the carboxylic acid groups can be added via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic Acid (AIDA)

- Molecular Formula: C₁₁H₁₁NO₄

- Molecular Weight : 221.21

- Key Features :

- Differentiation : Unlike the hypothetical 5,6-dicarboxylic acid isomer, AIDA’s carboxylic groups at positions 1 and 5 may influence binding affinity to mGluR1 due to spatial orientation.

Talaglumetad Hydrochloride

- Molecular Formula : C₁₁H₁₆N₂O₅·HCl

- Molecular Weight : 292.72

- Key Features: Bicyclo[3.1.0]hexane scaffold with dicarboxylic acid and aminoacyl groups. Functions as an mGlu2/3 agonist, used in anxiety and stress disorders .

- Differentiation: The rigid bicyclic structure and additional aminoacyl side chain enhance receptor specificity compared to simpler dihydroindene analogs.

Halogen-Substituted Derivatives

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63

- Key Features :

- Fluorine atoms at positions 5 and 6 enhance lipophilicity and metabolic stability.

(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55

- Key Features :

- Bromine at position 6 increases molecular bulk and polarizability.

- Differentiation : The bromine substituent may improve binding to hydrophobic receptor pockets, unlike the hydrophilic carboxylic acid groups in the target compound .

Mono-Carboxylic Acid Analog

rac-(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid Hydrochloride

Structural and Pharmacological Insights

Key Observations

Positional Isomerism : Carboxylic acid group placement (e.g., 1,5 vs. 5,6) critically impacts receptor binding. AIDA’s 1,5-dicarboxylic acid configuration is optimal for mGluR1 antagonism, while a 5,6 arrangement may alter steric interactions .

Halogen vs. Carboxylic Acid : Halogenated derivatives prioritize lipophilicity and metabolic stability, whereas dicarboxylic acids enhance water solubility and ionic interactions with receptors .

Structural Rigidity: Bicyclic systems (e.g., talaglumetad) improve receptor specificity compared to monocyclic dihydroindenes .

Biological Activity

1-Amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride (CAS Number: 2248301-35-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H11ClN2O4

- Molecular Weight : 252.67 g/mol

- IUPAC Name : 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride

- SMILES : NC1(CCC2=CC(=CC=C12)C(O)=O)C(O)=O

The biological activity of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride is primarily attributed to its interaction with various biochemical pathways:

- Receptor Modulation : The compound has been identified as a potential modulator for specific neurotransmitter receptors, particularly in the context of neurodegenerative diseases. It may influence the signaling pathways associated with Sphingosine-1-Phosphate (S1P) receptors, which are critical in neuronal protection and regeneration .

- Enzymatic Interactions : Research indicates that this compound can interact with transaminase enzymes, enhancing its efficacy in biochemical reactions essential for metabolic processes. This property is particularly relevant in developing treatments for conditions involving amino acid metabolism .

Biological Activity and Therapeutic Applications

The biological activity of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride has been explored in various studies:

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of this compound. In vitro assays demonstrated that it can reduce oxidative stress and apoptosis in neuronal cell lines exposed to neurotoxic agents. This effect is believed to be mediated through the modulation of S1P signaling pathways .

Antioxidant Activity

The compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This antioxidant capacity contributes to its potential use in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Neuroprotective Efficacy

A study conducted on rat models demonstrated that administration of 1-amino-2,3-dihydro-1H-indene-5,6-dicarboxylic acid hydrochloride significantly improved cognitive functions and reduced markers of oxidative stress compared to control groups. The results suggested a protective effect against induced neurotoxicity .

Study 2: Enzymatic Activity Enhancement

Research published in the Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry explored the use of transaminase enzymes in synthesizing derivatives of this compound. The study reported high yields and enantioselectivity, indicating its utility in pharmaceutical applications where specific stereochemistry is crucial .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.